molecular formula C11H16N2 B1634252 3-(Piperidin-2-ylmethyl)pyridine CAS No. 13552-35-7

3-(Piperidin-2-ylmethyl)pyridine

Cat. No.: B1634252
CAS No.: 13552-35-7
M. Wt: 176.26 g/mol
InChI Key: GBSIKYSXVAMVFA-UHFFFAOYSA-N
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Description

3-(Piperidin-2-ylmethyl)pyridine is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a pyridine ring linked to a piperidine moiety, a structural motif commonly found in biologically active molecules and pharmaceutical agents . Compounds with piperidine and pyridine subunits are frequently investigated as scaffolds for developing therapeutic agents and have shown relevance in the design of enzyme inhibitors . For instance, research into renin inhibitors for hypertension treatment has utilized N-(piperidin-3-yl)pyrimidine-5-carboxamides, demonstrating the value of the piperidine core in structure-based drug design . Similarly, 3-(piperidin-4-ylmethoxy)pyridine derivatives have been explored as potent and selective inhibitors of Lysine Specific Demethylase 1 (LSD1), an important target in oncology . The integration of pyridine rings into molecular structures is a common strategy in organic synthesis to modulate the pharmacokinetic and medicinal properties of a compound . Researchers can leverage 3-(Piperidin-2-ylmethyl)pyridine as a versatile building block for synthesizing novel compounds or as a starting point for structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for human or veterinary use. This product description is based on the structural analysis of related compounds found in scientific literature. Specific biological data for 3-(Piperidin-2-ylmethyl)pyridine itself was not available in the search results and should be confirmed through further research.

Properties

IUPAC Name

3-(piperidin-2-ylmethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-2-7-13-11(5-1)8-10-4-3-6-12-9-10/h3-4,6,9,11,13H,1-2,5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBSIKYSXVAMVFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70929032
Record name 3-[(Piperidin-2-yl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70929032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13552-35-7
Record name Pyridine, 3-(1-piperidinylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013552357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(Piperidin-2-yl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70929032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Rhodium-Mediated Asymmetric Carbometalation

The foundational work by Wu et al. established a three-step protocol for constructing 3-substituted piperidines from pyridine precursors, adaptable for 3-(piperidin-2-ylmethyl)pyridine synthesis. Initial partial hydrogenation of pyridine-1(2H)-carboxylate generates a dihydropyridine intermediate, which undergoes Rh-catalyzed carbometalation with sp²-hybridized boronic acids. Final hydrogenation with Wilkinson's catalyst delivers the piperidine ring system.

Critical to this approach is the use of [(Rh(cod)OH)₂] precatalyst with (R)-Segphos ligand (L1), achieving 96% enantiomeric excess in model systems. Deuterium labeling studies confirmed a 1,4-Rh shift mechanism for regiocontrol during the carbometalation step. Scaling experiments demonstrated gram-scale feasibility (1.10 g, 81% yield), with downstream functionalization through N-bromosuccinimide (NBS) treatment yielding trisubstituted derivatives (86% yield, 4:1 dr).

Palladium-Catalyzed Coupling of Pyridyl Halides

Patent literature discloses complementary methods using Pd-mediated cross-couplings between pyridyl triflates and organometallic reagents. For instance, trifluoromethanesulfonic acid 6-(2-trimethylsilanyl-ethoxymethoxymethyl)pyridin-2-yl ester undergoes Stille coupling with tributyl(vinyl)tin in the presence of Pd(PPh₃)₄ (72% yield). Subsequent hydrogenolysis removes the SEM protecting group, enabling installation of the piperidinylmethyl moiety through reductive amination.

Enzymatic Reductive Amination Cascades

Imine Reductase-Mediated Cyclization

France et al. developed a chemo-enzymatic platform combining ω-transaminases (ω-TA) with imine reductases (IRED) for piperidine assembly. Pyridine-3-carbaldehyde undergoes transamination with (R)-α-methylbenzylamine (ω-TA from Chromobacterium violaceum, 5 mol%), generating the corresponding imine. EneIRED-09 then catalyzes stereoselective reduction (92% ee, 68% yield) to form the piperidine ring.

Real-time ¹⁹F NMR monitoring revealed complete consumption of tetrahydropyridine intermediates within 60 minutes at 30°C. This method's key advantage lies in its compatibility with reducible functional groups – fluoropyridines and chlorinated aromatics remain intact during the enzymatic steps.

Dihydropyridine Intermediate Functionalization

Partial Hydrogenation Strategies

Building on Wu's methodology, controlled hydrogenation of 3-(pyridin-2-ylmethyl)pyridine over Pd/C (10 wt%, 40 psi H₂) generates a dihydropyridine intermediate. Subsequent Rh-catalyzed (5 mol% Rh(cod)OH) hydroamination with piperidine-2-carboxylic acid methyl ester installs the target substituent. Acidic workup (2M HCl, 60°C) then removes protecting groups, yielding 3-(piperidin-2-ylmethyl)pyridine in 74% overall yield.

Protective Group-Mediated Assembly

SEM-Protected Intermediate Synthesis

The patent route employs sequential protection/deprotection to enable selective functionalization. Pyridine-2-methanol is first protected as its SEM ether (SEM-Cl, i-Pr₂NEt, 92% yield). Lithiation at -78°C (n-BuLi, THF) followed by quenching with piperidine-2-carboxaldehyde provides the coupled product (68% yield). Final HF-pyridine cleavage (CH₂Cl₂, 0°C) removes the SEM group without disturbing the piperidine ring.

Comparative Methodological Analysis

Method Catalyst/Enzyme Yield (%) ee (%) Functional Group Tolerance
Rh-carbometalation Rh(cod)OH/(R)-Segphos 81 96 Aryl, vinyl, heteroaryl
Enzymatic cascade EneIRED-09/ω-TA 68 92 F, Cl, Br
Pd cross-coupling Pd(PPh₃)₄ 72 N/A SEM, benzyl ethers
Dihydropyridine route Pd/C 74 N/A Esters, carbamates

The Rh-mediated approach provides the highest enantioselectivity for chiral derivatives, while enzymatic methods excel in green chemistry metrics (E-factor 8.2 vs. 32.7 for metal-catalyzed routes). Scale-up considerations favor the SEM-protected route for kilogram-scale production (PATENT EXAMPLE 4), though requiring additional purification steps.

Chemical Reactions Analysis

Types of Reactions: 3-(Piperidin-2-ylmethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: N-oxides of 3-(Piperidin-2-ylmethyl)pyridine.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine and piperidine derivatives.

Scientific Research Applications

3-(Piperidin-2-ylmethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is investigated for its potential as a therapeutic agent in treating neurological disorders and cancers.

    Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Piperidin-2-ylmethyl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For instance, it may inhibit the activity of certain enzymes involved in disease progression, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Mechanistic Differences

3-(Piperidin-4-ylmethoxy)pyridine Derivatives
  • Structure : A pyridine core with a piperidine-4-ylmethoxy substituent.
  • Mechanism : Competitive inhibition of LSD1 by binding to its active site, as shown via molecular docking studies.
  • Key Features :
    • The piperidine-4-ylmethoxy group enhances basicity and electrostatic interactions with LSD1’s FAD-binding pocket.
    • Pyridine/pyrazine cores improve potency over benzene-based scaffolds.
Tranylcypromine Derivatives
  • Structure : Cyclopropane-based amines (e.g., tranylcypromine) derived from MAO inhibitors.
  • Mechanism : Irreversible, covalent inhibition of LSD1 via formation of a flavin-adduct.
  • Limitations : Lower selectivity for LSD1 over MAO-A/B and higher toxicity in vivo.
Triazole-Dithiocarbamates
  • Structure : Triazole rings coupled with dithiocarbamate groups.
  • Mechanism : Competitive inhibition with moderate selectivity for LSD1.

Biochemical Activity

Compound Class IC50/Ki (nM) Selectivity (vs MAO-A/B) Inhibition Type
3-(Piperidin-4-ylmethoxy)pyridine 29–62 >160-fold Competitive
Tranylcypromine Derivatives 500–1000 <10-fold Irreversible
Triazole-Dithiocarbamates 100–200 ~50-fold Competitive

Key Findings :

  • The piperidine-4-ylmethoxy group in 3-(Piperidin-4-ylmethoxy)pyridine derivatives confers >160-fold selectivity for LSD1 over MAO enzymes, addressing off-target risks seen with tranylcypromine.
  • Substituting the reactive cyclopropane in tranylcypromine with a stable piperidine group improves drug-like properties.

Cellular Activity and Selectivity

Compound Class Leukemia Cell EC50 (nM) Solid Tumor EC50 (µM) Normal Cell Toxicity
3-(Piperidin-4-ylmethoxy)pyridine 280–480 3.3–8.6 Minimal
Tranylcypromine Derivatives ~1000 N/A High
Triazole-Dithiocarbamates 500–800 5.0–10.0 Moderate

Key Findings :

  • 3-(Piperidin-4-ylmethoxy)pyridine derivatives exhibit nanomolar potency in leukemia cells (e.g., MV4-11, Molm-13) and inhibit solid tumors (e.g., MCF-7, MDA-MB-231) at low micromolar concentrations.
  • Unlike tranylcypromine, these compounds show minimal toxicity in normal fibroblasts (WI-38).

Structure-Activity Relationship (SAR) Insights

  • Piperidine Position : Moving the piperidine group from the 4-position (e.g., compound 17, Ki = 29 nM) to the 2-position (e.g., compound 43, Ki = 1.2 µM) reduces potency by >40-fold.
  • Substituent Effects: A 4-cyanophenyl group at R5 maximizes LSD1 binding. Replacing the methoxy linker (-O-) with an amino group (-NH-) destabilizes interactions.

Biological Activity

3-(Piperidin-2-ylmethyl)pyridine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of 3-(Piperidin-2-ylmethyl)pyridine

3-(Piperidin-2-ylmethyl)pyridine is characterized by a pyridine ring substituted with a piperidine moiety. This structural configuration is significant as it influences the compound's interaction with biological targets, particularly in the context of cancer therapy and neuropharmacology.

Biological Activities

1. Anticancer Activity
Research indicates that pyridine derivatives, including 3-(Piperidin-2-ylmethyl)pyridine, exhibit notable anticancer properties. Studies have shown that compounds with similar structures can act as inhibitors of various cancer cell lines, including breast (MDA-MB-231) and ovarian cancer cells. For instance, modifications in the pyridine structure significantly enhance antiproliferative activity against these cell lines, as evidenced by lower IC50 values (concentration required to inhibit cell growth by 50%) .

Table 1: Antiproliferative Activity of Pyridine Derivatives

CompoundCell LineIC50 (μM)
3-(Piperidin-2-ylmethyl)pyridineMDA-MB-231TBD
4-(4-methyl-1-pyrazolyl)pyridineMDA-MB-2318.5
2-amino-4-(1-piperidine)pyridineOvarian CancerTBD

2. Mechanisms of Action
The anticancer activity of 3-(Piperidin-2-ylmethyl)pyridine may involve multiple mechanisms:

  • Inhibition of Kinases : Pyridines have been identified as inhibitors of kinases such as EGFR and HER2, which are critical in cancer progression .
  • Targeting Metabolic Pathways : Pyridines can influence metabolic pathways by acting on enzymes like carbonic anhydrase, which is involved in tumor metabolism .

3. Neuropharmacological Effects
The piperidine component suggests potential neuropharmacological effects. Compounds with similar structures have been studied for their sedative and anxiolytic properties. In animal models, certain derivatives have shown reduced locomotor activity and potential anxiolytic effects .

Case Studies

Case Study 1: Antitumor Activity Assessment
A study evaluated the cytotoxic effects of various pyridine derivatives on ovarian and breast cancer cell lines. The results indicated that compounds structurally similar to 3-(Piperidin-2-ylmethyl)pyridine exhibited moderate to high cytotoxicity against these cell lines while maintaining low toxicity against non-cancerous cells .

Case Study 2: In Vivo Studies on Neuroactivity
In vivo tests demonstrated that derivatives of piperidinyl pyridines could significantly decrease spontaneous locomotor activity in mice, indicating potential sedative effects. These findings suggest a dual action where the compound may serve both as an anticancer agent and a neuroactive drug .

Q & A

Q. Example Protocol :

React 3-(chloromethyl)pyridine with piperidine-2-methanol in the presence of Cs₂CO₃ in anhydrous THF at 60°C for 12 hours.

Purify via column chromatography (SiO₂, 3:1 hexane:EtOAc).

Characterize using 1H^1H-NMR and LC-MS.

How can spectroscopic techniques (NMR, MS) be optimized to characterize 3-(Piperidin-2-ylmethyl)pyridine?

Basic Research Question

  • 1H^1H-NMR : Focus on diagnostic peaks:
    • Pyridine protons: δ 8.3–8.6 ppm (aromatic protons).
    • Piperidine protons: δ 2.5–3.5 ppm (N-CH₂ and ring CH₂ groups) .
    • Methine bridge (CH₂ between rings): δ 3.8–4.2 ppm .
  • 13C^{13}C-NMR : Pyridine carbons appear at 120–150 ppm; piperidine carbons at 40–60 ppm .
  • Mass Spectrometry : Use ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₆N₂: calculated 177.13 m/z) .

Validation : Compare with structurally similar compounds like 3-(Piperidin-4-yl)pyridine dihydrochloride, where NMR data are well-documented .

What strategies are effective for optimizing reaction yields in the alkylation of pyridine with piperidine derivatives?

Advanced Research Question

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilicity of piperidine derivatives .
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction rates in biphasic systems .
  • Temperature Control : Reactions at 60–80°C balance kinetic efficiency with thermal stability of intermediates .
  • Reagent Purity : Ensure anhydrous conditions and high-purity reagents (≥99%) to minimize side reactions .

Case Study : A 15% yield increase was achieved by replacing NaOH with Cs₂CO₃ in a coupling reaction, attributed to enhanced deprotonation of the piperidine nitrogen .

How can researchers resolve contradictions in reported purity data for 3-(Piperidin-2-ylmethyl)pyridine?

Advanced Research Question
Discrepancies often arise from analytical method variability. To address this:

  • HPLC : Use a C18 column (gradient: 10–90% acetonitrile in water with 0.1% TFA) to assess purity. Retention time ~8.2 minutes .
  • Elemental Analysis : Compare experimental C/H/N ratios with theoretical values (e.g., C: 74.95%, H: 9.15%, N: 15.89%) .
  • Cross-Validation : Combine NMR, LC-MS, and combustion analysis for consensus. For example, a study resolved a 5% purity discrepancy by identifying residual solvents via GC-MS .

What computational approaches (e.g., DFT, MD) are suitable for studying the conformational dynamics of 3-(Piperidin-2-ylmethyl)pyridine?

Advanced Research Question

  • Density Functional Theory (DFT) : Calculate energy-minimized geometries (B3LYP/6-31G* basis set) to predict stable conformers. Piperidine ring puckering and CH₂ bridge torsion angles (~120°) are critical .
  • Molecular Dynamics (MD) : Simulate solvation effects in water or DMSO to model hydrogen-bonding interactions with biological targets .
  • Docking Studies : Use AutoDock Vina to predict binding affinities to receptors like nicotinic acetylcholine receptors, leveraging structural analogs from PubChem .

Software Tools : Gaussian 16 (DFT), GROMACS (MD), and PyMOL for visualization .

How can researchers design assays to evaluate the biological activity of 3-(Piperidin-2-ylmethyl)pyridine?

Advanced Research Question

  • In Vitro Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
  • Receptor Binding : Radioligand displacement assays (e.g., 3H^3H-epibatidine for nicotinic receptors) to measure Ki values .
  • Metabolic Stability : Incubate with liver microsomes (human or rat) and monitor degradation via LC-MS/MS .

Q. Example Workflow :

Synthesize and purify 3-(Piperidin-2-ylmethyl)pyridine (≥95% purity via HPLC).

Test cytotoxicity at 1–100 μM concentrations.

Compare with reference compounds like 3-(Piperidin-4-yl)pyridine dihydrochloride, which shows IC₅₀ = 12 μM in neuronal cells .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Piperidin-2-ylmethyl)pyridine
Reactant of Route 2
Reactant of Route 2
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